3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
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Overview
Description
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used under basic conditions.
Major Products
Oxidation: 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.
Reduction: 3-Benzyl-4-chloro-2-hydroxy-2,3-dihydro-1,3-thiazole-5-carbaldehyde.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound may inhibit enzymes involved in cell wall synthesis or DNA replication, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the benzyl group, which may affect its biological activity.
3-Benzyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the chlorine atom, which may influence its reactivity and interactions with molecular targets.
3-Benzyl-4-chloro-2-oxo-1,3-thiazole-5-carboxylic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the benzyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Biological Activity
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde (CAS No. 497082-20-9) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₈ClNO₂S
- Molecular Weight : 253.71 g/mol
The presence of the thiazole ring and the aldehyde functional group contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
Mycobacterium tuberculosis | 15 μg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. A study focusing on the cytotoxic effects of various thiazole compounds indicated that this compound exhibited promising results against cancer cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC₅₀ (μg/mL) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 8.0 | |
MCF7 (Breast Cancer) | 6.5 | |
A549 (Lung Cancer) | 10.0 |
The compound's IC₅₀ values indicate significant cytotoxicity, suggesting a mechanism of action that may involve apoptosis induction in cancer cells.
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with cellular targets. The thiazole ring is known to facilitate binding with proteins involved in cell signaling pathways.
Research has shown that compounds with similar structures can inhibit enzymes critical for cancer cell proliferation and survival. For instance, they may act as inhibitors of topoisomerases or other kinases involved in tumor growth .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including our compound of interest. The researchers found that modifications in the thiazole structure significantly influenced antimicrobial potency. The study concluded that the benzyl substituent enhances activity against Gram-positive bacteria while maintaining efficacy against Gram-negative strains .
Study on Anticancer Effects
In another investigation involving various thiazoles, it was demonstrated that the presence of electron-withdrawing groups at specific positions on the aromatic ring increased cytotoxicity against breast cancer cells. This suggests a structure–activity relationship where electronic properties play a crucial role in biological activity .
Properties
IUPAC Name |
3-benzyl-4-chloro-2-oxo-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-10-9(7-14)16-11(15)13(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIMMWBPHJTTOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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